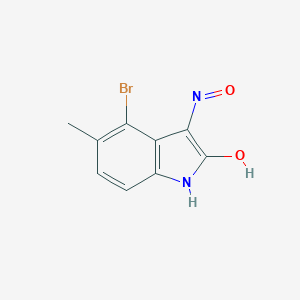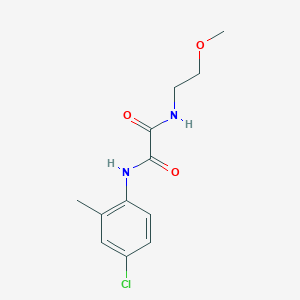![molecular formula C22H17IN2O2 B400505 N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide](/img/structure/B400505.png)
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is a chemical compound that belongs to the class of benzoxazoles It is characterized by the presence of an ethylphenyl group at the 2-position, a benzoxazole ring, and an iodinated benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through a cyclization reaction involving an o-aminophenol and a carboxylic acid derivative.
Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.
Iodination of the Benzamide Moiety: The iodination of the benzamide moiety can be achieved using iodine and an oxidizing agent such as iodic acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodinated benzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzoxazole ring and the ethylphenyl group.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodinated benzamide moiety reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It can be used as a probe in biological studies to investigate the interactions of benzoxazole derivatives with biological targets.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring and the iodinated benzamide moiety can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide: This compound is similar in structure but contains a nitro group instead of an iodine atom.
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide: This compound has the iodine atom at a different position on the benzamide moiety.
Uniqueness
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide is unique due to its specific substitution pattern and the presence of the iodinated benzamide moiety
特性
分子式 |
C22H17IN2O2 |
|---|---|
分子量 |
468.3g/mol |
IUPAC名 |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide |
InChI |
InChI=1S/C22H17IN2O2/c1-2-14-6-8-15(9-7-14)22-25-19-13-18(10-11-20(19)27-22)24-21(26)16-4-3-5-17(23)12-16/h3-13H,2H2,1H3,(H,24,26) |
InChIキー |
HOFKIWCJZIWLQU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B400422.png)
![2-(2-methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400424.png)
![2-(4-bromoanilino)-5-[(4-bromophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400425.png)
![2-(3-methylanilino)-5-[(2-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400427.png)
![2-(3-methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B400428.png)

![Bis(1-methylethyl) (2,4-dichlorophenyl)({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methylphosphonate](/img/structure/B400432.png)
![N-(3-hydroxypropyl)-N'-[4-(propan-2-yl)phenyl]ethanediamide](/img/structure/B400433.png)


![N'-[1-(3-aminophenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400441.png)
![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B400442.png)
![N'-(2,2,2-trifluoroacetyl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B400445.png)
![2-{[2-([1,1'-Biphenyl]-4-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B400446.png)
